tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate
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Overview
Description
tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate is a complex organic compound with the molecular formula C15H17N3O2. This compound is notable for its unique cyclopropa[c][1,5]naphthyridine structure, which is a fused ring system that includes a cyclopropane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopropane ring and the subsequent introduction of the cyano and carboxylate groups. Reaction conditions may involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols can replace the cyano group, forming new derivatives. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a similar fused ring structure but lacks the cyano group.
tert-Butyl 2-(1-aminocyclopropyl)-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate: This compound has an aminocyclopropyl group instead of a cyano group. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties and biological activities
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
tert-butyl 6-cyano-1,1a,2,7b-tetrahydrocyclopropa[c][1,5]naphthyridine-3-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-8-9-6-11(9)13-12(18)5-4-10(7-16)17-13/h4-5,9,11H,6,8H2,1-3H3 |
InChI Key |
OFSLFXFGXTXRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C3=C1C=CC(=N3)C#N |
Origin of Product |
United States |
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